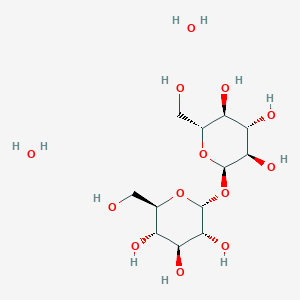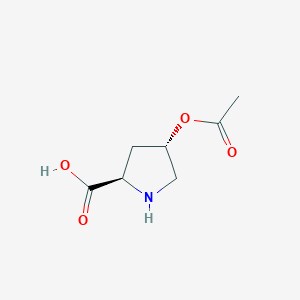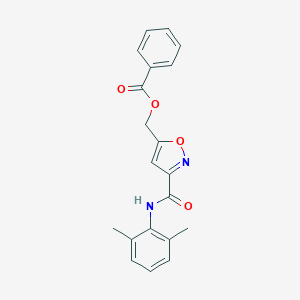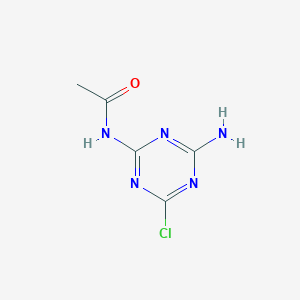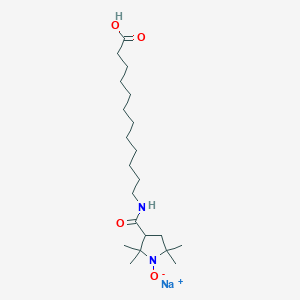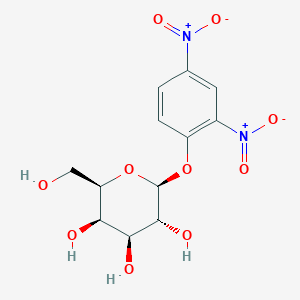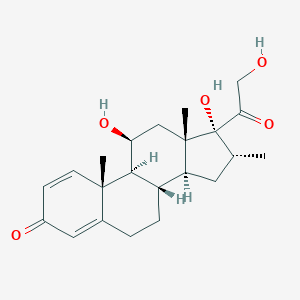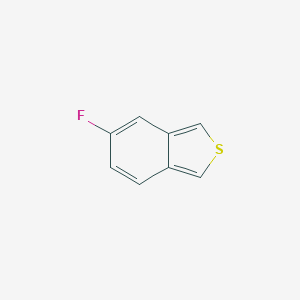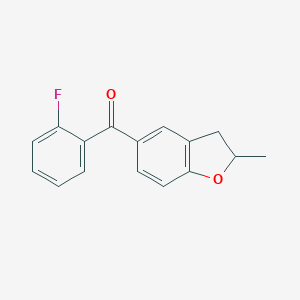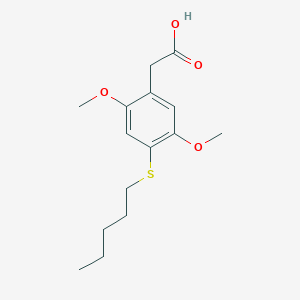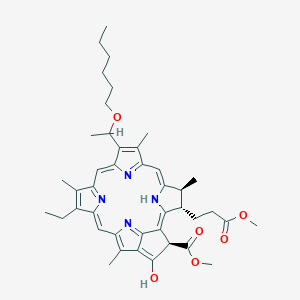
Methylpheophorbide-a-(hexyl-ether)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylpheophorbide-a-(hexyl-ether) is a chlorophyll derivative that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Methylpheophorbide-a-(hexyl-ether) involves the production of reactive oxygen species (ROS) in cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, where it induces the production of ROS. The increased levels of ROS cause oxidative stress, which leads to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methylpheophorbide-a-(hexyl-ether) has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its selectivity towards cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, making it an effective therapy for cancer treatment. However, one of the limitations of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its potential toxicity to normal cells. This compound can induce oxidative stress in normal cells, leading to cell death.
Direcciones Futuras
For the study of Methylpheophorbide-a-(hexyl-ether) include the development of novel analogs, optimization of the synthesis method, and combination with other therapies.
Métodos De Síntesis
Methylpheophorbide-a-(hexyl-ether) is synthesized using various methods, including the extraction of chlorophyll from plants or the synthesis of chlorophyll analogs. One of the most commonly used methods for the synthesis of Methylpheophorbide-a-(hexyl-ether) is the acid-catalyzed reaction of chlorophyll-a with hexanol. This method involves the use of concentrated HCl and hexanol, which are added to chlorophyll-a and heated to a specific temperature. The resulting product is then purified using column chromatography to obtain pure Methylpheophorbide-a-(hexyl-ether).
Aplicaciones Científicas De Investigación
Methylpheophorbide-a-(hexyl-ether) has been extensively studied for its potential applications in cancer treatment. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Número CAS |
128146-77-0 |
|---|---|
Nombre del producto |
Methylpheophorbide-a-(hexyl-ether) |
Fórmula molecular |
C42H52N4O6 |
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1 |
Clave InChI |
YSXJXWCZRCXKHU-RAECGGCMSA-N |
SMILES isomérico |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
SMILES canónico |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Sinónimos |
methylpheophorbide-a-(hexyl-ether) MP-A-6E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



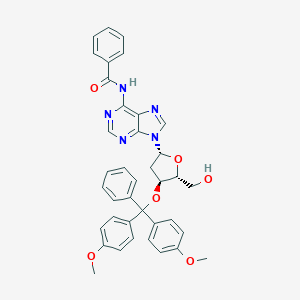
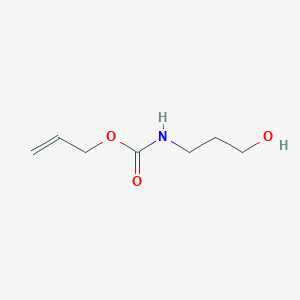
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
